
MK-4074: A Technical Overview of Preclinical
Development and Initial Clinical Findings

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MK-4074

Cat. No.: B10800864 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical development and initial

clinical findings for MK-4074, a potent, liver-specific dual inhibitor of Acetyl-CoA Carboxylase

(ACC) 1 and 2. The information presented herein is compiled from publicly available research

to facilitate further investigation and understanding of this compound.

Core Mechanism and Rationale
MK-4074 was developed to target de novo lipogenesis (DNL), a key metabolic pathway

implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic

steatohepatitis (NASH). The compound is a potent inhibitor of both ACC1 and ACC2, the

enzymes responsible for the rate-limiting step in fatty acid synthesis.[1][2] By inhibiting these

enzymes, MK-4074 aims to reduce the synthesis of new fatty acids in the liver, thereby

decreasing hepatic steatosis.

The liver specificity of MK-4074 is a crucial design feature, achieved through its interaction with

organic anion transport proteins (OATPs) found exclusively on hepatocytes.[1][3] This targeted

delivery minimizes potential systemic side effects. The subsequent excretion of MK-4074 into

the bile is mediated by the MRP2 efflux transporter.[3]
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The following tables summarize the key quantitative data from preclinical and initial clinical

studies of MK-4074.

Parameter Value Species Notes

IC50 (ACC1) ~3 nM Human
In vitro enzyme

inhibition assay.

IC50 (ACC2) ~3 nM Human
In vitro enzyme

inhibition assay.

Table 1: In Vitro Potency of MK-4074

Study Population Treatment Duration Key Findings

Healthy Male Subjects Single 140 mg dose Single Dose

~96% inhibition of

fractional DNL relative

to placebo.

Healthy Male Subjects 70 mg b.i.d. Single Day

~91% inhibition of

fractional DNL relative

to placebo.

Healthy Male Subjects 140 mg 7 days
Maximal DNL

inhibition observed.

Patients with Hepatic

Steatosis
200 mg b.i.d. 4 weeks

Average 36%

reduction in liver fat.

Patients with Hepatic

Steatosis
200 mg b.i.d. 4 weeks

Unexpected ~200%

increase in plasma

triglycerides.

Table 2: Summary of Initial Clinical Findings for MK-4074

Experimental Protocols
In Vitro Enzyme Inhibition Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of MK-4074 against

human ACC1 and ACC2.

Methodology: A high-throughput screening assay was utilized to identify inhibitors of ACC.

While the specific details of the assay are proprietary, such assays typically involve

incubating the recombinant human ACC1 and ACC2 enzymes with their substrate, acetyl-

CoA, and cofactors in the presence of varying concentrations of the inhibitor (MK-4074). The

enzyme activity is then measured, often by quantifying the product, malonyl-CoA, or a

coupled reaction product. The IC50 value is calculated by fitting the dose-response curve.

Cellular Assays for De Novo Lipogenesis (DNL) and
Fatty Acid Oxidation (FAO)

Objective: To assess the effect of MK-4074 on DNL and FAO in cultured cells.

Cell Culture: The specific cell line used is not detailed in the provided references, but

cultured hepatocytes are mentioned.

Protocol:

Cells are pre-incubated with MK-4074 for 1 hour.

For DNL assays, cells are then incubated for an additional 1-3 hours with 65-260 µM of

¹⁴C-labeled acetate.

For FAO assays, cells are incubated for an additional 1-3 hours with 0.018 mM of ³H-

labeled palmitate.

Following incubation, intracellular ¹⁴C-labeled lipids are extracted and measured to

determine the rate of DNL.

For FAO, the release of ³H-labeled fatty acids is measured.

Preclinical Mouse Studies
Objective: To evaluate the in vivo effects of MK-4074 on hepatic steatosis and plasma

triglycerides.
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Animal Models: Male KKAy mice (a model of obesity and type 2 diabetes) on a chow diet

and C57BL/6J mice on a high-fat diet were used.

Protocol:

Mice were acclimated to oral dosing by treating them with vehicle (distilled water) for 7

days.

MK-4074 was then administered to the drug-naive animals.

The specific dosage and duration of MK-4074 treatment in the preclinical studies are not

detailed in the provided references.

Key endpoints measured included hepatic triglyceride content and plasma triglyceride

levels.

Phase 1 Clinical Trial in Healthy Subjects
Objective: To assess the safety, tolerability, and pharmacodynamic effects of MK-4074 on

DNL in healthy individuals.

Study Population: Healthy young male subjects.

Protocol:

De novo lipogenesis was induced by oral administration of fructose.

The rate of DNL was estimated using a stable isotope labeling method.

MK-4074 was administered as a single 140 mg dose or as a divided dose of 70 mg twice

daily (b.i.d.).

A multiple-dose arm involved administration of 140 mg of MK-4074 for 7 days.

The primary endpoint was the inhibition of fractional DNL relative to a placebo group.

Exploratory Clinical Study in Patients with Hepatic
Steatosis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b10800864?utm_src=pdf-body
https://www.benchchem.com/product/b10800864?utm_src=pdf-body
https://www.benchchem.com/product/b10800864?utm_src=pdf-body
https://www.benchchem.com/product/b10800864?utm_src=pdf-body
https://www.benchchem.com/product/b10800864?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To evaluate the efficacy of MK-4074 in reducing hepatic steatosis in patients with

NAFLD.

Study Population: Thirty male or female patients aged 18 to 60 with hepatic steatosis.

Protocol:

Patients were randomized into three groups:

MK-4074: 200 mg twice daily (b.i.d.).

Pioglitazone: 30 mg once daily (positive control).

Placebo.

Treatment duration was 4 weeks.

The primary endpoint was the change in hepatic fat content. Secondary endpoints

included changes in plasma triglyceride levels.
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Caption: Mechanism of action of MK-4074 in hepatocytes.
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Caption: Proposed pathway for MK-4074-induced hypertriglyceridemia.
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Caption: Workflow of the exploratory clinical study of MK-4074.

Discussion of Findings and Future Directions
The initial preclinical and clinical data for MK-4074 demonstrate a potent and effective inhibition

of de novo lipogenesis, leading to a significant reduction in hepatic steatosis. This confirms the

therapeutic potential of targeting ACC in the liver for the treatment of NAFLD.

However, the unexpected and substantial increase in plasma triglycerides is a significant

finding that requires further investigation. The proposed mechanism involves a reduction in

hepatic polyunsaturated fatty acids due to decreased malonyl-CoA, which in turn activates

SREBP-1c, a key transcription factor that upregulates genes involved in lipogenesis and VLDL
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secretion. This counter-regulatory mechanism highlights the complexity of lipid metabolism and

the potential for off-target effects even with a liver-specific inhibitor.

Future research should focus on elucidating the precise mechanisms of MK-4074-induced

hypertriglyceridemia and exploring strategies to mitigate this effect. This could include

combination therapies with agents that lower plasma triglycerides or the development of

second-generation ACC inhibitors with a more favorable safety profile. Despite the challenges,

the findings from the MK-4074 program have provided valuable insights into the role of de novo

lipogenesis in liver disease and will undoubtedly inform the future development of therapeutics

for NAFLD and NASH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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